[1-(2,4-Difluorophenyl)ethyl](ethyl)amine
CAS No.:
Cat. No.: VC17741767
Molecular Formula: C10H13F2N
Molecular Weight: 185.21 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C10H13F2N |
---|---|
Molecular Weight | 185.21 g/mol |
IUPAC Name | 1-(2,4-difluorophenyl)-N-ethylethanamine |
Standard InChI | InChI=1S/C10H13F2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3 |
Standard InChI Key | RDEOKZSHCDOSEA-UHFFFAOYSA-N |
Canonical SMILES | CCNC(C)C1=C(C=C(C=C1)F)F |
Introduction
[Introduction to 1-(2,4-Difluorophenyl)ethylamine](pplx://action/followup)
1-(2,4-Difluorophenyl)ethylamine is an organic compound that belongs to the class of substituted amines. It features an ethylamine group attached to a difluorophenyl-substituted ethyl chain. The presence of fluorine atoms on the aromatic ring enhances its potential biological activity by affecting its lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its diverse pharmacological properties.
Synthesis Methods
Several synthetic routes can be employed to produce 1-(2,4-Difluorophenyl)ethylamine. These methods typically involve the reaction of appropriate precursors under specific conditions to yield the desired compound. The choice of synthesis method depends on factors such as desired yield and purity.
Synthesis Method | Description |
---|---|
1. Reduction of Nitro Compounds | Involves reducing a nitro group to an amine using reducing agents like lithium aluminum hydride. |
2. Nucleophilic Substitution | Involves replacing a leaving group with an amine nucleophile. |
3. Reductive Amination | Involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. |
Biological Activities and Potential Applications
Potential Application | Description |
---|---|
Antidepressants | May exhibit activity similar to other substituted amines used in antidepressant development. |
Anticancer Agents | Could be explored for its potential in cancer treatment due to its structural similarity to known anticancer compounds. |
Interaction Studies
Interaction studies involving 1-(2,4-Difluorophenyl)ethylamine focus on its binding affinity to various biological targets. The difluorophenyl group enhances lipophilicity, potentially improving receptor binding and selectivity.
Biological Target | Potential Interaction |
---|---|
Enzymes | May modulate enzyme activity, affecting metabolic pathways. |
Receptors | Could interact with specific receptors, influencing signaling pathways. |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2,4-Difluorophenyl)ethylamine, differing mainly in their substituents. For example:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1-(3-Trifluoromethylphenyl)ethan-1-amine | Trifluoromethyl group | Antidepressant properties |
1-(2-Chlorophenyl)ethan-1-amine | Chlorine substitution | Antimicrobial activity |
1-(4-Methoxyphenyl)ethan-1-amine | Methoxy group | Anticancer properties |
The presence of two fluorine atoms in 1-(2,4-Difluorophenyl)ethylamine distinguishes it from these analogs, potentially affecting its electronic properties and hydrophobicity.
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